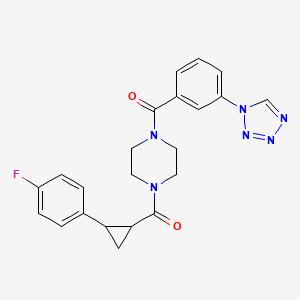
(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a benzoyl group, a piperazine ring, and a cyclopropyl group . It is related to a class of compounds that have been studied for their potential anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the functional groups it contains. It includes a tetrazole ring attached to a benzoyl group, which is further connected to a piperazine ring. This structure is then linked to a cyclopropyl group through a methanone functional group .Aplicaciones Científicas De Investigación
DNA Binding and Chromosome Analysis
Compounds with structural features similar to the given chemical have been studied for their ability to bind to DNA, particularly in the minor groove of double-stranded DNA. These studies are significant for understanding the compound's potential applications in genomics and pharmacology. For instance, Hoechst 33258, a compound known for its strong binding to the minor groove of DNA, has been widely used as a fluorescent DNA stain, facilitating chromosome and nuclear staining in plant cell biology, as well as analysis of nuclear DNA content values through flow cytometry (Issar & Kakkar, 2013).
Psychiatric Disorder Treatment
Research into compounds with similar structures has shown efficacy in treating psychotic and mood disorders. Lurasidone, for example, is a benzisothiazole antipsychotic drug that has shown promising results in the treatment of schizophrenia and bipolar depression. This highlights the potential for structurally related compounds to be developed into novel therapeutics for psychiatric conditions (Pompili et al., 2018).
Dopamine D2 Receptor Modulation
Dopamine D2 receptor antagonists and partial agonists are crucial in treating various neuropsychiatric disorders. Research on compounds targeting these receptors offers insights into developing new treatments for schizophrenia, depression, Parkinson's disease, and anxiety. The pharmacophoric features crucial for high D2 receptor affinity include aromatic moieties, cyclic amines, and lipophilic fragments, indicating the importance of structural optimization for therapeutic efficacy (Jůza et al., 2022).
Cytochrome P450 Enzyme Inhibition
The metabolism of pharmaceuticals is significantly influenced by Cytochrome P450 enzymes. Understanding the interaction between compounds and these enzymes is crucial for predicting drug-drug interactions and optimizing pharmacokinetics. Research into selective chemical inhibitors of CYP isoforms aids in deciphering the involvement of specific isoforms in drug metabolism, thereby facilitating safer and more effective drug development (Khojasteh et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c23-17-6-4-15(5-7-17)19-13-20(19)22(31)28-10-8-27(9-11-28)21(30)16-2-1-3-18(12-16)29-14-24-25-26-29/h1-7,12,14,19-20H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXZIUCPXIOFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2805916.png)
![Methyl 3-[(4-acetylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2805919.png)
![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)
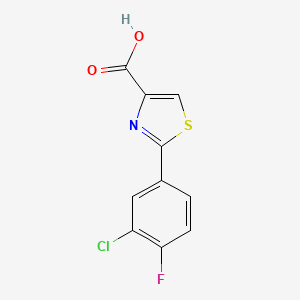
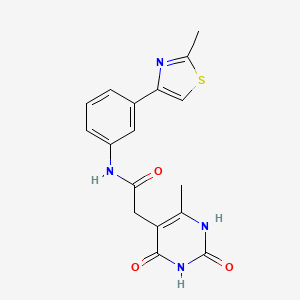
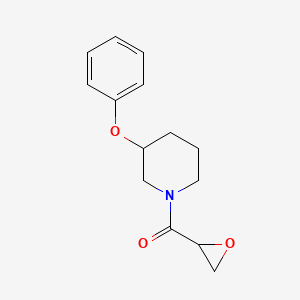


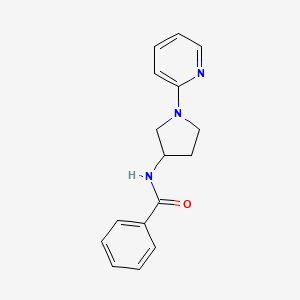
![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)

![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)
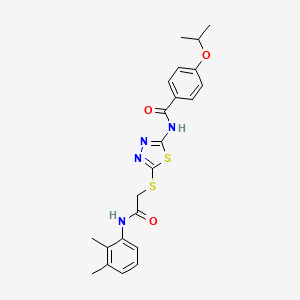
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)